molecular formula C16H18N4O2 B1196801 4-Diethylamino-4'-nitroazobenzene CAS No. 3025-52-3

4-Diethylamino-4'-nitroazobenzene

Cat. No. B1196801
CAS RN: 3025-52-3
M. Wt: 298.34 g/mol
InChI Key: LVQIWDUSUJTZJF-UHFFFAOYSA-N
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Description

4-Diethylamino-4’-nitroazobenzene is a chemical compound that has been studied for its solvatochromic properties . It contains a total of 40 atoms; 18 Hydrogen atoms, 16 Carbon atoms, 4 Nitrogen atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

4-Diethylamino-4’-nitroazobenzene exhibits solvatochromism, a phenomenon where its color changes depending on the solvent it is in . It is also photoreduced upon irradiation at specific wavelengths .


Physical And Chemical Properties Analysis

The average mass of 4-Diethylamino-4’-nitroazobenzene is 298.340 Da . It exhibits solvatochromism, changing color depending on the solvent it is in .

Scientific Research Applications

  • Photochemistry and Photoreduction : 4-Diethylamino-4'-nitroazobenzene undergoes photoreduction upon irradiation, leading to products like hydrazo-derivatives or amines. This process is influenced by factors like light wavelength and the presence of triplet sensitizers, and it suggests applications in photochemical transformations (Albini, Fasani, & Pietra, 1982).

  • Solid State Structures : The crystal structures of donor-acceptor azobenzenes, including 4-Diethylamino-4'-nitroazobenzene, have been studied, revealing insights into molecular geometries and solid-state structures. This knowledge is crucial for applications in material science and molecular engineering (Maginn, Bullock, & Docherty, 1993).

  • Electronic Absorption Spectra : The electronic absorption spectra of 4-Diethylamino-4'-nitroazobenzene dyes indicate that the extent of bathochromic shift in the visible electronic spectra is proportional to the electron-donating ability of substituents. This finding is significant for developing dyes with specific optical properties (Gregory & Thorp, 1979).

  • Photofading in Polymers : The photofading of diethylaminoazobenzene dyes in different media, such as polyester film, has been studied, providing insights into the stability and longevity of these dyes in various applications (Arcoria, Longo, Parisi, & Allen, 1986).

  • Nonlinear-Optical Properties : Research on the nonlinear-optical properties of azobenzene polymers, including 4-Diethylamino-4'-nitroazobenzene, suggests applications in telecommunications, particularly in guided-wave second-harmonic generation (Pliska et al., 2000).

  • Solubilities in Supercritical CO2 : The solubilities of 4-Diethylamino-4'-nitroazobenzene in supercritical carbon dioxide have been measured, which is relevant for processes like dye extraction and purification (Fasihi et al., 2004).

  • Cis-Trans Isomerization Kinetics : Studies on the thermal cis-trans isomerization of 4-Diethylamino-4'-nitroazobenzene in different solvents provide insights into the dynamic behavior of these molecules, which is essential for applications in thermally activated processes (Marcandalli et al., 1989).

Future Directions

The solvatochromic properties of 4-Diethylamino-4’-nitroazobenzene make it an interesting subject for future research . Understanding the mechanisms behind these properties could have implications in various fields, including materials science and molecular engineering.

properties

IUPAC Name

N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20(21)22/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQIWDUSUJTZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871880, DTXSID401043645
Record name N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diethylamino-4'-nitroazobenzene

CAS RN

3025-52-3, 80631-72-7
Record name N,N-Diethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3025-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylamino-4'-nitroazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025523
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Record name N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-4-[(4-nitrophenyl)azo]aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
BM Elliott, R Jackh, R Jung - Mutagenesis, 1994 - academic.oup.com
… A series of eight nitroaromatk azo compounds based on 4-diethylamino-4'-nitroazobenzene has been examined for genotoxic activity in a collaborative study conducted under the …
Number of citations: 3 academic.oup.com
KS Schanze, TF Mattox, DG Whitten - The Journal of Organic …, 1983 - ACS Publications
A comprehensive study of the solvent effects on the rate of the thermal cis-trans isomerization and the position of the charge-transfer absorption of the trans isomer of 4-(diethylamino)-4'-…
Number of citations: 104 pubs.acs.org
A Albini, E Fasani, S Pietra - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
4-Diethylamino-4′-nitroazobenzene (I) is photoreduced upon irradiation at 254 nm, and in alcohols, also at 313 nm, while visible light is inactive. The products are the corresponding …
Number of citations: 29 pubs.rsc.org
ME Sigman, JE Leffler - The Journal of Organic Chemistry, 1987 - ACS Publications
Rates of the cis-trans isomerization of 4-(diethylamino)-4'-nitroazobenzene (DENAB) have been determined for supercritical C02 media at 32.4 C and several densities and DENAB …
Number of citations: 26 pubs.acs.org
G Irick Jr, JG Pacifici - Tetrahedron Letters, 1969 - Elsevier
Although the photoreduction of ketones in hydrogen donor eyeteme has been studied extensively(2), little is known about either the qualitative or mechanistic aspects of the …
Number of citations: 29 www.sciencedirect.com
A Albini, E Fasani, S Pietra - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
4-Diethylaminoazobenzene (2) and 4-diethylamino-4′-methoxyazobenzene (3) undergo geometrical isomerization with a quantum yield of almost unity by irradiation in the visible …
Number of citations: 27 pubs.rsc.org
JG Handal, RP Gruska, M Shoja… - Zeitschrift für …, 1982 - degruyter.com
… The two compounds 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4nitroazobenzene (ABRCA) and 6-bromo-2-cyano-4'-diethylamino-4-nitro6'-propionamidoazobenzene (BRCPA) …
Number of citations: 4 www.degruyter.com
JG Pacifici, G Irick Jr - Tetrahedron Letters, 1969 - Elsevier
Benzene and naphthalene were inefficient sensitizers of this reaction. We report here the effect of ketonic sensitizers and the mechanism of sensitization. Quantum yields for hydrogen …
Number of citations: 33 www.sciencedirect.com
T Takada, H Tachikawa - Journal of Computer Aided Chemistry, 2021 - jstage.jst.go.jp
アゾベンゼン誘導体の一つである 4-(ジエチルアミノ)-4’-ニトロアゾベンゼンを合成し, そのソルバトクロミズムを半経験分子軌道計算の結果に基づいて解釈した. 無極性溶媒であるシクロヘキサンと…
Number of citations: 0 www.jstage.jst.go.jp
OS Bushuyev, TA Singleton… - Advanced Materials, 2013 - barrett-group.mcgill.ca
… greater than 1 W cm −2 and with 4-diethylamino-4 ′-nitroazobenzene over 2 W cm −2, Para Red … The nitro group in 4-diethylamino-4 ′-nitroazobenzene and Para Red increases the …
Number of citations: 162 barrett-group.mcgill.ca

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